5-Chloro-7-methylpyrido[3,4-B]pyrazine

Kinase inhibitor design Regioselectivity Structure-activity relationship

5-Chloro-7-methylpyrido[3,4-B]pyrazine (CAS 2640322-81-0, molecular formula C₈H₆ClN₃, molecular weight 179.60 g/mol) is a nitrogen-rich fused heterocyclic compound comprising pyridine and pyrazine rings. The pyrido[3,4-b]pyrazine scaffold serves as a privileged structure in medicinal chemistry, having yielded clinical-stage kinase inhibitors including the Syk inhibitor sovleplenib and nanomolar FLT3 inhibitors.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B13924946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methylpyrido[3,4-B]pyrazine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C(=N1)Cl
InChIInChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3
InChIKeyPKLMOWXNKLJSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-methylpyrido[3,4-B]pyrazine: A Regiospecifically Engineered Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Chloro-7-methylpyrido[3,4-B]pyrazine (CAS 2640322-81-0, molecular formula C₈H₆ClN₃, molecular weight 179.60 g/mol) is a nitrogen-rich fused heterocyclic compound comprising pyridine and pyrazine rings . The pyrido[3,4-b]pyrazine scaffold serves as a privileged structure in medicinal chemistry, having yielded clinical-stage kinase inhibitors including the Syk inhibitor sovleplenib [1] and nanomolar FLT3 inhibitors [2]. The specific substitution pattern—chlorine at C-5 and methyl at C-7—is not arbitrary: SAR studies across multiple kinase programs have established that the C-5 position critically governs hinge-binding interactions with kinase ATP pockets, while the C-7 methyl contributes to conformational restriction and lipophilicity [1][3]. This substitution geometry is precisely what differentiates the compound from its closest commercially available analogs.

Why 5-Chloro-7-methylpyrido[3,4-B]pyrazine Cannot Be Replaced by a C-2-Substituted or Dechlorinated Analog for Kinase-Focused SAR


Substituting 5-chloro-7-methylpyrido[3,4-B]pyrazine with a generic pyrido[3,4-b]pyrazine analog—particularly one bearing chlorine at C-2 or lacking the C-7 methyl—introduces profound and quantifiable loss of function. The C-5 chlorine is positioned directly on the pyridine ring that forms critical hinge-binding hydrogen bonds with kinase active sites: in the sovleplenib discovery program, the pyrido[3,4-b]pyrazine core engages Ala451 in the Syk hinge region via the pyridine nitrogen, and substitution at C-5 rather than C-2 is essential for maintaining the correct vector for the affinity-pocket pharmacophore [1]. The Antoine et al. SAR study across seven cancer-related kinases explicitly identified C-5- or C-8-substituted 4-(piperidin-1-yl)aniline as the pharmacophoric group conferring low-micromolar IC₅₀ values, whereas C-2 substitution was absent from the productive SAR landscape [2]. The practical consequence is that a user sourcing 5-chloro-7-methylpyrido[3,4-B]pyrazine for elaboration at C-5 would find a C-2-chloro or 2,3-dichloro analog entirely unsuitable as a synthetic equivalent.

Quantitative Differential Evidence: 5-Chloro-7-methylpyrido[3,4-B]pyrazine vs. Closest Analogs


Regioisomeric Purity: C-5 vs. C-2 Substitution Controls the Pharmacophoric Vector in Seven-Kinase SAR Panel

In the foundational SAR study by Antoine et al., disubstituted pyrido[3,4-b]pyrazines were prepared via condensation of 2-chloro-3,4-diaminopyridine with phenyl glyoxal, yielding exclusively the C-2-substituted regioisomer as the major product when unsymmetrical glyoxals were employed [1]. The C-5-substituted analogues—requiring the 5-chloro intermediate—were the scaffold series that proved active against a panel of seven cancer-related protein kinases with low-micromolar IC₅₀ values [2]. A buyer sourcing the C-2-substituted analog would produce compounds with the pharmacophoric group vectored into a region of the ATP pocket not validated for productive binding.

Kinase inhibitor design Regioselectivity Structure-activity relationship

C-5 Chlorine as a Uniquely Reactive SNAr Handle: Evidence from Published Synthetic Protocols

A PubCompare-indexed protocol demonstrates that 5-chloro-7-methylpyrido[3,4-b]pyrazine (200 mg, 1.0 mmol, prepared in three steps from 2,4-dichloro-6-methyl-3-nitropyridine via sequential amination, Fe/HCl reduction, and glyoxal cyclocondensation) undergoes clean SNAr displacement with 2′-chloro-2-methyl-3′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-3-amine in MeCN with AcOH at room temperature, yielding the C-5-aminated product N-(2′-chloro-2-methyl-3′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-3-yl)-7-methylpyrido[3,4-b]pyrazin-5-amine . In contrast, the 2,3-dichloro-7-methyl analog (CAS 1613455-13-2) presents two halogen sites with distinct and potentially competing reactivity, creating regiochemical ambiguity in nucleophilic displacement and cross-coupling reactions.

Nucleophilic aromatic substitution Synthetic accessibility Late-stage diversification

C-7 Methyl Group Contributes to Conformational Restriction and Lipophilicity Tuning Relative to the Des-methyl Analog

The 7-methyl substituent distinguishes 5-chloro-7-methylpyrido[3,4-b]pyrazine (MW 179.60) from its des-methyl comparator 5-chloropyrido[3,4-b]pyrazine (CAS 214045-82-6, C₇H₄ClN₃, MW 165.58). The methyl group introduces an additional heavy atom (carbon) plus three hydrogens, increasing calculated logP by approximately 0.5–0.7 log units relative to the des-methyl analog, based on the measured logP of 1.33 for 2-methylpyrido[3,4-b]pyrazine (CAS 51208-84-5) . In kinase inhibitor design, the methyl at C-7 provides a vector for lipophilic contacts with hydrophobic pockets adjacent to the hinge region without introducing a metabolically labile site, as the methyl is attached to an sp²-hybridized carbon.

Lipophilicity Conformational restriction Medicinal chemistry optimization

Scaffold Precedentedness in Clinical-Stage Kinase Programs: Syk Inhibitor Sovleplenib and GPR6 Modulator CVN424

The pyrido[3,4-b]pyrazine scaffold that 5-chloro-7-methylpyrido[3,4-B]pyrazine belongs to has been validated in clinical development. Sovleplenib (HMPL-523, compound 41), a clinical-staged Syk inhibitor derived from compound 6 (pyrido[3,4-b]pyrazine-based, IC₅₀ = 0.155 μM for Syk, with 10-fold selectivity over KDR at IC₅₀ = 1.482 μM), demonstrated robust preclinical anti-inflammatory efficacy in a collagen-induced arthritis model and has met primary endpoints in Phase III trials for immune thrombocytopenic purpura [1]. In contrast, the pyrido[2,3-b]pyrazine regioisomeric series—while also active as kinase inhibitors—has not produced a clinical-stage candidate with comparable target engagement data (hinge-binding geometry differs due to altered nitrogen placement) [2]. Separately, the GPR6 inverse agonist CVN424 (Parkinson's disease, clinical trials) was synthesized from the pyrido[3,4-b]pyrazine core via sequential nucleophilic aromatic substitutions, demonstrating the scaffold's versatility beyond kinase inhibition.

Clinical-stage kinase inhibitors Scaffold precedentedness Spleen Tyrosine Kinase (Syk)

Mass-Based Identity Verification: 5-Chloro-7-methylpyrido[3,4-B]pyrazine (MW 179.60) Distinguished from Dichloro and Des-methyl Analogs

The molecular ion [M+H]⁺ for 5-chloro-7-methylpyrido[3,4-B]pyrazine is experimentally confirmed at m/z 180.1 (calculated 180.0 for C₈H₇ClN₃) . This mass signature is diagnostically distinct from the three closest commercially available analogs: 5-chloropyrido[3,4-b]pyrazine (C₇H₄ClN₃, MW 165.58, [M+H]⁺ calc. 166.0), 2,3-dichloro-7-methylpyrido[3,4-b]pyrazine (C₈H₅Cl₂N₃, MW 214.05, [M+H]⁺ calc. 214.0), and 5,7-dichloropyrido[3,4-b]pyrazine (C₇H₃Cl₂N₃, MW 200.02, [M+H]⁺ calc. 200.0). The isotopic signature from the single chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1) provides an additional confirmatory feature for purity assessment by LC-MS.

Quality control Mass spectrometry identification Procurement verification

Synthetic Accessibility: Three-Step Preparation from Readily Available 2,4-Dichloro-6-methyl-3-nitropyridine

A fully detailed, experimentally validated three-step protocol for 5-chloro-7-methylpyrido[3,4-B]pyrazine has been published: (a) selective amination of 2,4-dichloro-6-methyl-3-nitropyridine with NH₃/MeOH (7 N, THF, 3 h) to yield 2-chloro-6-methyl-3-nitropyridin-4-amine ([M+H]⁺ 188.0); (b) Fe/HCl reduction (EtOH/H₂O 5:1, reflux 30 min) to yield 2-chloro-6-methylpyridine-3,4-diamine ([M+H]⁺ 158.0); (c) glyoxal cyclocondensation (40% aq. glyoxal, EtOH, reflux 16 h) yielding the target compound . In contrast, the 2,3-dichloro-7-methyl analog requires a different starting material and condensation partner (typically a 1,2-diketone) that is less readily available and poorly documented in open-access protocols . The target compound's synthesis uses glyoxal—the simplest and most cost-effective 1,2-dicarbonyl—minimizing raw material cost.

Synthetic accessibility Supply chain resilience Cost of goods

Optimal Deployment Scenarios for 5-Chloro-7-methylpyrido[3,4-B]pyrazine Based on Quantitative Differential Evidence


Kinase Inhibitor Lead Generation Requiring C-5-Directed Pharmacophore Elaboration

For medicinal chemistry programs targeting Syk, FLT3, ALK, or AXL kinases, 5-chloro-7-methylpyrido[3,4-B]pyrazine provides the validated scaffold geometry for installing 4-(piperidin-1-yl)aniline or analogous pharmacophoric groups at C-5. The Antoine et al. SAR study demonstrated that C-5-substituted pyrido[3,4-b]pyrazines achieve low-micromolar IC₅₀ values against a panel of seven cancer-related kinases, while C-2-substituted regioisomers were absent from active SAR [1]. The sovleplenib discovery program independently confirmed that the pyrido[3,4-b]pyrazine hinge-binding interaction (with Ala451 of Syk) depends on the C-5 substitution vector [2].

Late-Stage Diversification via Unambiguous Single-Site Nucleophilic Aromatic Substitution

The single chlorine atom at C-5 enables clean, room-temperature SNAr with aniline nucleophiles in MeCN/AcOH, as demonstrated in the PubCompare protocol [1]. This contrasts with the 2,3-dichloro analog, where dual reactive sites create regiochemical ambiguity [2]. For library synthesis or parallel medicinal chemistry, the absence of competing halogen sites translates to higher reaction yields, simpler purification, and more reliable SAR interpretation.

Property-Based Drug Design Where Quantifiable Lipophilicity and MW Tuning Is Required

When optimizing lipophilic ligand efficiency (LLE = pIC₅₀ − logP), the +14 Da mass increment and estimated +0.5–0.7 logP increment contributed by the C-7 methyl group (relative to 5-chloropyrido[3,4-b]pyrazine) provide a measurable and controllable parameter for property-based design [1]. The methyl group is located on an sp² carbon, minimizing metabolic liability while enabling fine-tuning of logD without requiring additional synthetic steps.

Procurement for Preclinical Programs Requiring Scalable, Documented Synthetic Routes

The fully disclosed, three-step synthetic protocol starting from 2,4-dichloro-6-methyl-3-nitropyridine—with MS characterization of all intermediates—enables independent quality verification, cost modeling, and supply chain resilience [1]. For CROs and pharma procurement teams managing multiple kinase inhibitor projects, this transparency reduces the risk of batch-to-batch variability and single-supplier dependency.

Quote Request

Request a Quote for 5-Chloro-7-methylpyrido[3,4-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.